Acide 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)méthyl)benzoïque

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their potential applications in pharmaceuticals and positron emission tomography (PET) imaging. For instance, the radiosynthesis of a fluorinated compound for imaging AMPA receptors was achieved using a one-pot two-step method involving a spirocyclic hypervalent iodine(III) mediated radiofluorination followed by a copper(I) iodide mediated coupling reaction . This method could potentially be adapted for the synthesis of "2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid" by altering the coupling partners to match the desired structure.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be complex, and the presence of fluorine can significantly affect the chemical properties of the molecule. For example, the X-ray crystal structure of a benzaldehyde ortho C-H palladation intermediate was obtained, which could provide insights into the electronic effects of fluorine substituents on aromatic systems . Understanding such interactions is crucial for predicting the reactivity and stability of "2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid".

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions. The papers describe the use of fluorogenic reagents for the detection and analysis of primary amines and aminated carbohydrates , as well as the synthesis of highly conjugated arylpropenylidene-1,3-diazin-2-ones via a Paterno-Buchi reaction by photoreaction . These reactions highlight the reactivity of fluorinated compounds and suggest that "2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid" may also undergo similar reactions, which could be useful in its functionalization or in the development of detection methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom, which is highly electronegative. This can lead to increased stability of the compound in both acidic and basic solutions, as seen with the fluorogenic reagent developed for primary amines . Additionally, the hydrophobic nature of fluorinated tags can allow for analysis in reversed-phase HPLC . These properties are important to consider when studying "2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid", as they will affect its solubility, stability, and methods of analysis.

Applications De Recherche Scientifique

Synthèse de structures de phthalazinone

Ce composé est utilisé comme intermédiaire dans la synthèse de structures de phthalazinone . Les phthalazinones sont une classe de composés qui ont montré des promesses dans divers domaines de la chimie médicinale en raison de leurs activités biologiques diverses.

Inhibition de la poly(ADP-ribose) polymérase

Les structures de phthalazinone synthétisées à l'aide de ce composé se sont avérées être de puissants inhibiteurs de la poly(ADP-ribose) polymérase . Cette enzyme joue un rôle clé dans la réparation de l'ADN, et son inhibition peut être utile dans le traitement de certains types de cancer.

Conception de dérivés de l'isocorydine

Ce composé a également été utilisé dans la conception de dérivés de l'isocorydine . L'isocorydine est un alcaloïde naturel qui a montré une activité anticancéreuse, et la conception de dérivés peut aider à améliorer son efficacité et à réduire les effets secondaires.

Synthèse de l'olaparib

L'olaparib est un médicament utilisé pour traiter certains types de cancer, et ce composé sert d'intermédiaire dans sa synthèse . L'olaparib est un inhibiteur de la PARP, similaire aux structures de phthalazinone mentionnées précédemment.

Intermédiaire de synthèse organique

En général, ce composé peut servir d'intermédiaire dans divers processus de synthèse organique . Ses propriétés et sa structure spécifiques le rendent utile dans un large éventail de réactions.

Intermédiaire pharmaceutique

En plus de son rôle dans la synthèse de médicaments spécifiques comme l'olaparib, ce composé peut également servir d'intermédiaire pharmaceutique de manière plus générale . Cela signifie qu'il peut être utilisé dans la production d'une variété de médicaments différents.

Mécanisme D'action

Target of Action

The primary target of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is the Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.

Mode of Action

This compound selectively binds to and inhibits PARP . By inhibiting PARP, it prevents the repair of single-strand DNA breaks . This inhibition leads to the accumulation of DNA damage, resulting in cell death, particularly in cells with defective DNA repair mechanisms.

Biochemical Pathways

The inhibition of PARP affects the DNA repair pathwayThese breaks can lead to cell death, especially in cells lacking the ability to repair double-strand breaks .

Pharmacokinetics

The compound is described as a solid at room temperature, suggesting it could be administered orally

Result of Action

The result of the action of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is the induction of cell death in cells with defective DNA repair mechanisms . This makes it a potential therapeutic agent for the treatment of certain types of cancer.

Propriétés

IUPAC Name |

2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-7H,8H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXLJNGPFJEKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647416 | |

| Record name | 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

763114-26-7 | |

| Record name | 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763114-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,4'-Bipiperidin]-4-ol](/img/structure/B1343858.png)

![2-[(4-Bromophenyl)methanesulfonyl]acetic acid](/img/structure/B1343864.png)

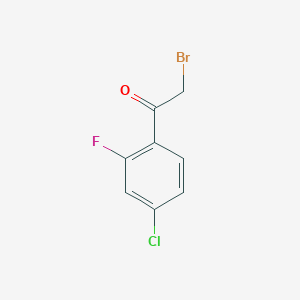

![4-(Bromomethyl)benzo[d]oxazole](/img/structure/B1343867.png)

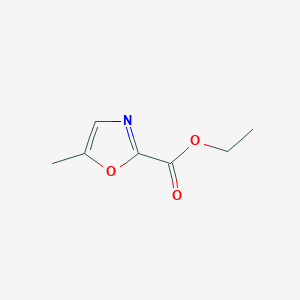

![5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid](/img/structure/B1343870.png)